(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
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Overview
Description
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2O and a molecular weight of 247.20566 g/mol . It is also known by its IUPAC name, [2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium dichloride . This compound is characterized by its two trimethylammonium groups attached to a hydroxytrimethylene backbone, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride typically involves the reaction of trimethylamine with a suitable precursor such as 2-hydroxypropylamine. The reaction is carried out in the presence of hydrochloric acid to form the dichloride salt. The general reaction scheme can be represented as follows:
2-Hydroxypropylamine+Trimethylamine+HCl→(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Scientific Research Applications
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture studies as a stabilizing agent for certain biomolecules.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used in similar applications, particularly in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Commonly used in surfactant formulations.
Uniqueness
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is unique due to its hydroxytrimethylene backbone, which imparts additional stability and solubility compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring high stability and solubility.
Properties
CAS No. |
55636-09-4 |
---|---|
Molecular Formula |
C9H24ClN2O+ |
Molecular Weight |
211.75 g/mol |
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H24N2O.ClH/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
GROBFINXCPAXRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-] |
55636-09-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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